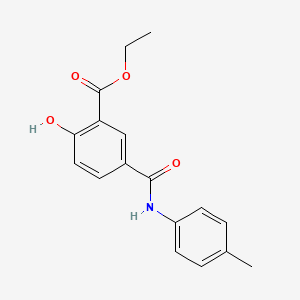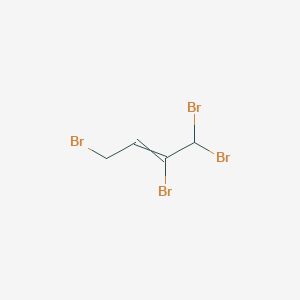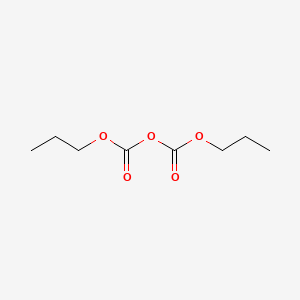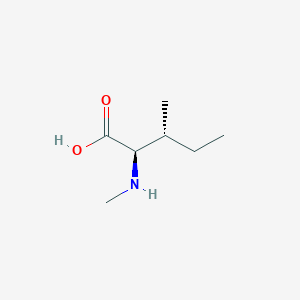
Manganese(2+) chloride hydroxide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(2+) chloride hydroxide (1/1/1) is an inorganic compound that consists of manganese, chlorine, and hydroxide ions in a 1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(2+) chloride hydroxide can be synthesized through the reaction of manganese(II) chloride with sodium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of manganese(II) hydroxide and sodium chloride as by-products: [ \text{MnCl}_2 (aq) + 2 \text{NaOH} (aq) \rightarrow \text{Mn(OH)}_2 (s) + 2 \text{NaCl} (aq) ]
Industrial Production Methods: Industrial production of manganese(2+) chloride hydroxide often involves the controlled reaction of manganese(IV) oxide with hydrochloric acid, followed by the addition of a base to precipitate the hydroxide: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] The resulting manganese(II) chloride is then reacted with a base such as sodium hydroxide to form manganese(II) hydroxide.
Chemical Reactions Analysis
Types of Reactions: Manganese(2+) chloride hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) oxides.
Reduction: It can be reduced to form manganese metal under specific conditions.
Substitution: The chloride ion can be substituted with other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or oxygen can be used as oxidizing agents.
Reduction: Hydrogen gas or carbon monoxide can act as reducing agents.
Substitution: Reactions with other halides or complexing agents can lead to substitution.
Major Products Formed:
Oxidation: Manganese(III) oxide (Mn2O3) or manganese(IV) oxide (MnO2).
Reduction: Manganese metal (Mn).
Substitution: Various manganese halides or complexes.
Scientific Research Applications
Manganese(2+) chloride hydroxide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its role in biological systems, particularly in enzyme function and as a trace element in nutrition.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of batteries, ceramics, and as a pigment in paints and coatings.
Mechanism of Action
The mechanism by which manganese(2+) chloride hydroxide exerts its effects involves the interaction of manganese ions with various molecular targets. In biological systems, manganese ions can act as cofactors for enzymes, influencing metabolic pathways and cellular processes. The hydroxide and chloride ions can also participate in chemical reactions, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Manganese(II) chloride (MnCl2): A closely related compound that lacks the hydroxide ion.
Manganese(II) hydroxide (Mn(OH)2): Similar but without the chloride ion.
Manganese(III) oxide (Mn2O3) and Manganese(IV) oxide (MnO2): Oxidized forms of manganese.
Uniqueness: Manganese(2+) chloride hydroxide is unique due to its combination of chloride and hydroxide ions, which confer distinct chemical properties and reactivity compared to other manganese compounds. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
51198-19-7 |
|---|---|
Molecular Formula |
ClHMnO |
Molecular Weight |
107.40 g/mol |
IUPAC Name |
manganese(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.Mn.H2O/h1H;;1H2/q;+2;/p-2 |
InChI Key |
KWRYODXJVFJUSG-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


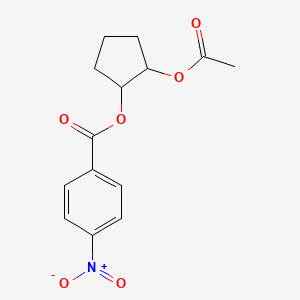
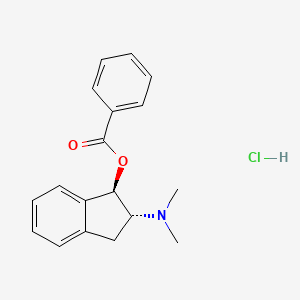
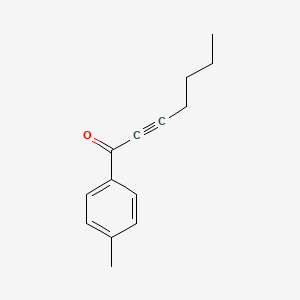

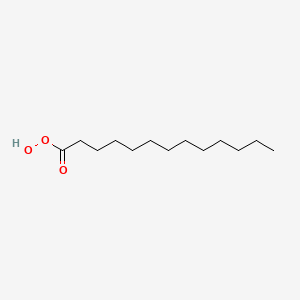
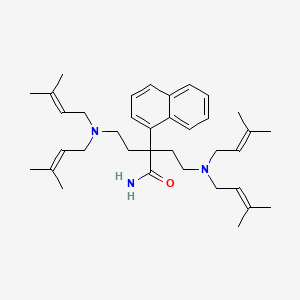
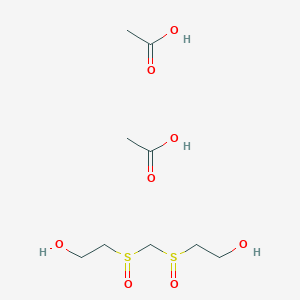
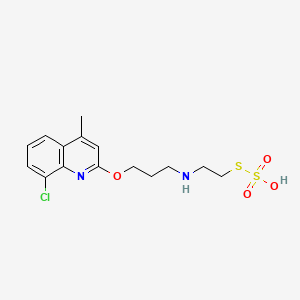
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)

